(D-His2)-Leuprolide Trifluoroacetic Acid Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trifluoroacetic acid (TFA) is an organofluorine compound with the chemical formula CF3CO2H. It is a structural analogue of acetic acid with all three of the acetyl group’s hydrogen atoms replaced by fluorine atoms and is a colorless liquid with a vinegar-like odor .

Synthesis Analysis

TFA is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .Molecular Structure Analysis

The molecular structure of TFA consists of two carbon atoms, one hydrogen atom, three fluorine atoms, and two oxygen atoms .Chemical Reactions Analysis

The instability of an amide bond with dilute trifluoroacetic acid (TFA) is a rare chemical event. The native amide bonds are stable even in the neat TFA, which is one of the reagents that releases the peptides from the solid support in the solid-supported peptide synthesis method .Physical And Chemical Properties Analysis

TFA is a colorless liquid with a vinegar-like odor. It is miscible with water and its low octanol/water partition coefficient indicates no potential to bioaccumulate .Scientific Research Applications

Chemistry and Organic Synthesis

Trifluoroacetic acid (TFA) plays a crucial role in organic synthesis, acting as a solvent, catalyst, and reagent in various chemical transformations, including functional group deprotections, oxidations, reductions, and condensations. It is particularly noted for its utility in promoting reactions that involve rearrangements, hydroarylations, and trifluoromethylations, highlighting its versatility and significance in synthetic organic chemistry (López & Salazar, 2013).

Analytical Chemistry and Method Development

In analytical chemistry, TFA is extensively used for its ability to improve peak shapes and enhance the separation of components in liquid chromatography. However, its compatibility with mass spectrometry (MS) analysis is limited due to ion-pairing and spray destabilizing effects, which reduce MS sensitivity. Alternative MS-compatible mobile phases have been explored to address this issue, with formate buffer being identified as a promising substitute that can provide acceptable peak shapes while significantly improving MS sensitivity compared to TFA (Bobály et al., 2015).

Environmental Chemistry

The environmental impact of TFA and its salts, including those derived from (D-His2)-Leuprolide and similar compounds, is a subject of ongoing research. TFA is a breakdown product of hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs), which are regulated under international protocols due to their potential to contribute to global warming and ozone depletion. TFA and its salts are stable in the environment and can accumulate in terminal sinks like oceans and salt lakes. Despite their stability, the total contribution of TFA to environmental sinks from regulated substances is estimated to be a small fraction of existing levels, suggesting a low risk to human health and the environment under current projections of HCFC and HFC use (Solomon et al., 2016).

Material Science and Drug Development

TFA's role extends into material science and drug development, where its chemical properties are utilized in the synthesis and analysis of pharmaceuticals and biomaterials. Its ionizing properties and interactions with other chemicals are critical in understanding the behavior of complex systems in solution, aiding in the design and optimization of new materials and drugs (Kislina et al., 2005).

Mechanism of Action

Target of Action

(D-His2)-Leuprolide Trifluoroacetic Acid Salt, also known as D-HIS-LEUPROLIDE, primarily targets the liver . The liver is a vital organ that plays a key role in metabolism, detoxification, and digestion.

Mode of Action

The compound interacts with its target organ, the liver, resulting in mild hypertrophy . Hypertrophy refers to the enlargement of an organ or tissue from the increase in size of its cells. Biomarker analyses indicate that D-HIS-LEUPROLIDE is a weak peroxisome proliferator in rats .

Biochemical Pathways

It is known that the effects of d-his-leuprolide on the liver seem to be mediated by peroxisome proliferation . Peroxisomes are small, membrane-enclosed organelles that contain enzymes involved in a variety of metabolic reactions, including several aspects of energy metabolism.

Pharmacokinetics

It is known that d-his-leuprolide is highly water-soluble , which could impact its bioavailability.

Result of Action

The molecular and cellular effects of D-HIS-LEUPROLIDE’s action primarily involve changes in the liver. Specifically, D-HIS-LEUPROLIDE induces mild liver hypertrophy . These effects are generally mild, even at daily doses > 1000 mg/kg body weight in a 90-day oral study .

Action Environment

Environmental factors can influence the action, efficacy, and stability of D-HIS-LEUPROLIDE. For instance, D-HIS-LEUPROLIDE is found in the environment as a salt . It is produced by the environmental degradation of several hydrofluorocarbons (HFCs) and hydrofluoro-olefins (HFOs) .

Safety and Hazards

Future Directions

The most well-known ultra-short-chain perfluoroalkyl acid is trifluoroacetic acid (TFA) which has been studied since the 1990s. Potential sources and the fate of ultra-short-chain perfluoroalkyl acids other than TFA are not well studied and data reporting their environmental occurrence is scarce . Concentrations of trifluoroacetate, a “forever chemical”, has increased in the environment approximately 6-fold over the last 23 years .

properties

IUPAC Name |

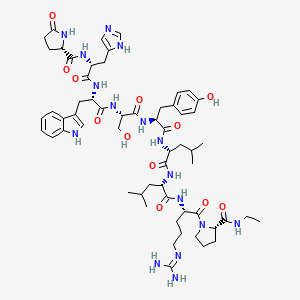

(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H84N16O12/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64)/t40-,41-,42-,43+,44-,45-,46+,47-,48-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIJNRVAKGFPGQ-JFMQHNAUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H84N16O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1209.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(D-His2)-Leuprolide Trifluoroacetic Acid Salt | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-Ethoxyethoxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B584795.png)